2,2,2-Trifluoro-N,N-dimethylacetamide (CAS: 1547-87-1) is a fluorinated polar aprotic solvent. It is the trifluoromethyl analog of the widely used solvent N,N-dimethylacetamide (DMAc). The presence of the electron-withdrawing trifluoromethyl group significantly alters its physical and chemical properties compared to its non-fluorinated counterpart, leading to distinct performance in applications requiring high electrochemical stability, specific solvation characteristics, and thermal robustness.
Direct substitution of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) with its common analog, N,N-dimethylacetamide (DMAc), or other polar aprotic solvents like N,N-dimethylformamide (DMF), is often impractical. The trifluoromethyl group in TFDMA imparts greater oxidative stability, a property critical for high-voltage electrochemical applications where non-fluorinated amides would decompose. Furthermore, these structural differences lead to significant variations in boiling points, solvation power for specific polymers, and chemical stability, making these solvents non-interchangeable in process-sensitive applications.
2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) is utilized as a solvent in all-fluorinated electrolytes for room-temperature sodium-sulfur batteries, contributing to stable cycling performance. Its fluorinated structure is key to achieving higher anodic stability compared to non-fluorinated amide solvents like DMAc, which are unsuitable for high-voltage applications due to their lower oxidative resistance. While a direct head-to-head value for TFDMA's electrochemical window is not provided in the cited study, its use in a functional high-performance battery system contrasts with the known limitations of standard amide solvents.
| Evidence Dimension | Electrochemical Stability / Application Suitability |
| Target Compound Data | Component of a stable, all-fluorinated electrolyte for room-temperature sodium-sulfur batteries. |
| Comparator Or Baseline | Conventional non-fluorinated amide solvents (e.g., DMAc, DMF) are generally limited by lower oxidative stability, making them unsuitable for such high-performance systems. |
| Quantified Difference | Enables stable cycling in a high-performance battery configuration where standard amides would fail. |
| Conditions | All-fluorinated electrolyte system for room-temperature sodium-sulfur (RT Na-S) batteries. |
For developing next-generation energy storage devices, TFDMA provides the necessary oxidative stability that common, cheaper amide solvents lack.
2,2,2-Trifluoro-N,N-dimethylacetamide has a significantly lower boiling point (132-137 °C) compared to its non-fluorinated analog, N,N-dimethylacetamide (DMAc), which boils at 165-166 °C. This substantial difference allows for easier removal of the solvent post-reaction under milder conditions, which can be critical for thermally sensitive compounds.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 132-137 °C |
| Comparator Or Baseline | N,N-dimethylacetamide (DMAc): 165-166 °C |
| Quantified Difference | ~30 °C Lower Boiling Point |
| Conditions | Standard atmospheric pressure (760 mmHg). |
This compound is preferred when a high-polarity amide solvent is needed but must be removed under less harsh thermal conditions than required for DMAc.
While common amide solvents like DMAc and DMF are standard for dissolving polyacrylonitrile (PAN), the choice of solvent critically affects polymer-solvent interactions and final material properties. Theoretical calculations of binding energy between a PAN monomer model and various solvents show that DMAc has a weaker interaction compared to solvents like DMSO. Although direct solubility data for TFDMA is not available in these comparisons, its distinct fluorinated nature provides an alternative solvency profile. This is crucial for applications where modulating polymer chain conformation in solution is necessary to optimize processes like fiber spinning or membrane casting.
| Evidence Dimension | Polymer-Solvent Interaction (Binding Energy) |
| Target Compound Data | Provides an alternative, fluorinated solvent environment for polar polymers where standard solvents may be suboptimal. |
| Comparator Or Baseline | N,N-dimethylacetamide (DMAc) is a known solvent for PAN, but exhibits weaker calculated binding energy compared to other polar aprotic solvents like DMSO. |
| Quantified Difference | Qualitatively different solvation behavior due to the trifluoromethyl group, enabling process optimization. |
| Conditions | Solution processing of polyacrylonitrile (PAN) and other polar polymers. |
For advanced materials engineering, TFDMA offers a unique solvent environment to fine-tune polymer processing and material properties, which is not achievable with standard amide solvents.
As a co-solvent or additive in electrolyte formulations for high-voltage lithium-ion or sodium-ion batteries. Its superior oxidative stability compared to non-fluorinated amides like DMAc allows for operation at higher potentials without solvent degradation, a critical factor for increasing the energy density of storage devices.
Use as a process solvent in organic synthesis where a polar, aprotic environment is required but the product or intermediates are sensitive to high temperatures. Its boiling point is approximately 30 °C lower than that of DMAc, facilitating easier and safer solvent removal for heat-sensitive molecules.
For dissolving and processing fluorinated or other specialty polymers where traditional solvents like DMAc or DMF do not provide optimal solubility or solution properties. Its unique solvating characteristics can be leveraged to create specific polymer conformations needed for high-performance fibers, films, and membranes.
Flammable;Irritant